4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal
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Overview
Description
4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal is a chemical compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to an aldehyde functional group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal undergoes various types of chemical reactions, including:
Substitution: The TBS group can be substituted by nucleophiles, and the aldehyde can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or neutral conditions.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or THF.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal involves its reactivity as an aldehyde and the stability provided by the TBS protecting group. The TBS group protects the hydroxyl functionality during reactions, allowing selective reactions at the aldehyde site. The compound can act as both an aldol donor and acceptor, facilitating the formation of complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with a shorter carbon chain.
tert-Butyl 4-formyl-3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1H-indole-1-carboxylate: Contains an indole ring, making it more complex.
Uniqueness
4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal is unique due to its specific combination of a TBS-protected hydroxyl group and an aldehyde functional group. This combination allows for selective reactions and the formation of complex molecules, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
137776-45-5 |
---|---|
Molecular Formula |
C12H24O3Si |
Molecular Weight |
244.40 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-5-oxohexanal |
InChI |
InChI=1S/C12H24O3Si/c1-10(14)11(8-7-9-13)15-16(5,6)12(2,3)4/h9,11H,7-8H2,1-6H3 |
InChI Key |
VTHFICOMBAJDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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